molecular formula C14H14O3 B1267241 2-Methyl-2-(1-naphthyloxy)propanoic acid CAS No. 30366-94-0

2-Methyl-2-(1-naphthyloxy)propanoic acid

Cat. No.: B1267241
CAS No.: 30366-94-0
M. Wt: 230.26 g/mol
InChI Key: WGXRLJQIXNXFSY-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-naphthyloxy)propanoic acid is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of a naphthyloxy group attached to a propanoic acid backbone, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-naphthyloxy)propanoic acid typically involves the reaction of 1-naphthol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-naphthol attacks the electrophilic carbon of the bromo compound, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-naphthyloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The naphthyloxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the naphthyloxy group.

Scientific Research Applications

2-Methyl-2-(1-naphthyloxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-naphthyloxy)propanoic acid is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2-naphthyloxy)propanoic acid
  • 2-Methyl-2-(1-anthryloxy)propanoic acid
  • 2-Methyl-2-(1-phenanthryloxy)propanoic acid

Uniqueness

2-Methyl-2-(1-naphthyloxy)propanoic acid is unique due to the specific positioning of the naphthyloxy group on the propanoic acid backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-methyl-2-naphthalen-1-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXRLJQIXNXFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306959
Record name 2-methyl-2-(1-naphthyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30366-94-0
Record name 30366-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2-(1-naphthyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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